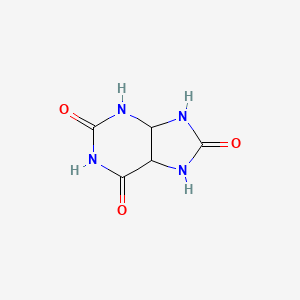
Tetrahydro-1H-purine-2,6,8(3H)-trione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tetrahydro-1H-purine-2,6,8(3H)-trione, also known as 2,3,7,9-tetrahydro-1H-purine-6,8-dione, is a chemical compound with the molecular formula C5H4N4O2. It is a derivative of purine, a heterocyclic aromatic organic compound that plays a crucial role in biochemistry, particularly in the structure of nucleic acids.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Tetrahydro-1H-purine-2,6,8(3H)-trione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of guanidine with cyanoacetic acid, followed by cyclization and oxidation steps. The reaction conditions often require specific temperatures and pH levels to ensure the correct formation of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and automated systems to maintain precise control over reaction conditions.
化学反応の分析
Types of Reactions
Tetrahydro-1H-purine-2,6,8(3H)-trione undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Various substitution reactions can occur, particularly at the nitrogen atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. The conditions typically involve controlled temperatures and the presence of catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield purine-2,6,8-trione derivatives, while reduction can produce dihydropurine compounds.
科学的研究の応用
Tetrahydro-1H-purine-2,6,8(3H)-trione has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various purine derivatives.
Biology: The compound is studied for its role in nucleic acid structures and functions.
Medicine: Research explores its potential therapeutic applications, particularly in the treatment of diseases related to purine metabolism.
Industry: It is used in the production of pharmaceuticals and as an intermediate in chemical manufacturing processes.
作用機序
The mechanism of action of Tetrahydro-1H-purine-2,6,8(3H)-trione involves its interaction with specific molecular targets, such as enzymes involved in purine metabolism. It can inhibit or activate these enzymes, leading to various biochemical effects. The pathways involved include the synthesis and degradation of nucleotides, which are essential for DNA and RNA functions.
類似化合物との比較
Similar Compounds
Caffeine (1,3,7-trimethylxanthine): A well-known stimulant with a similar purine structure.
Theobromine (3,7-dimethylxanthine): Found in cocoa and chocolate, with similar stimulant properties.
Theophylline (1,3-dimethylxanthine): Used in medicine for respiratory diseases.
Uniqueness
Tetrahydro-1H-purine-2,6,8(3H)-trione is unique due to its specific substitution pattern and the resulting chemical properties. Unlike caffeine and theobromine, it does not have methyl groups, which significantly alters its biological activity and applications.
特性
分子式 |
C5H6N4O3 |
|---|---|
分子量 |
170.13 g/mol |
IUPAC名 |
4,5,7,9-tetrahydro-3H-purine-2,6,8-trione |
InChI |
InChI=1S/C5H6N4O3/c10-3-1-2(7-4(11)6-1)8-5(12)9-3/h1-2H,(H2,6,7,11)(H2,8,9,10,12) |
InChIキー |
TVWHNULVHGKJHS-UHFFFAOYSA-N |
正規SMILES |
C12C(NC(=O)N1)NC(=O)NC2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



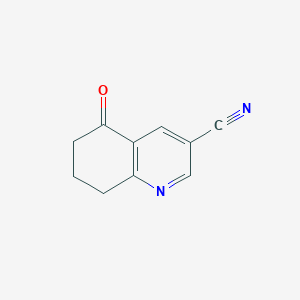

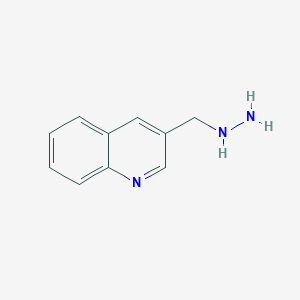
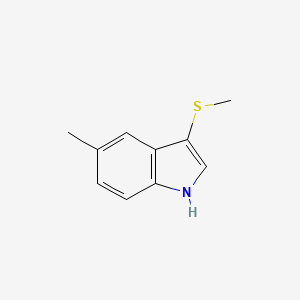

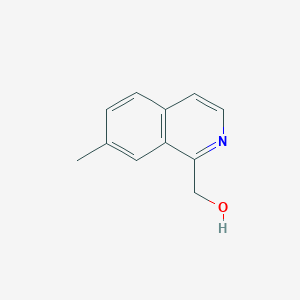
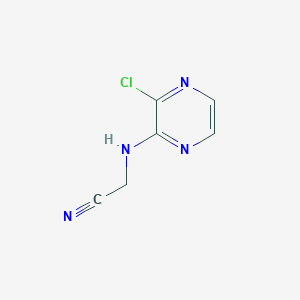
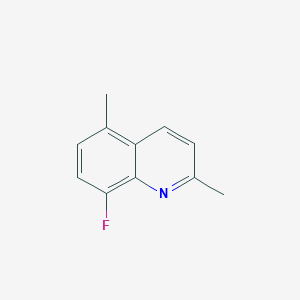

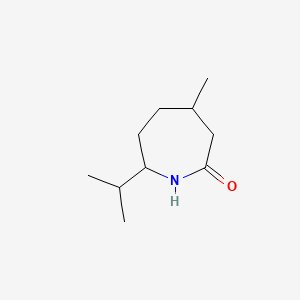

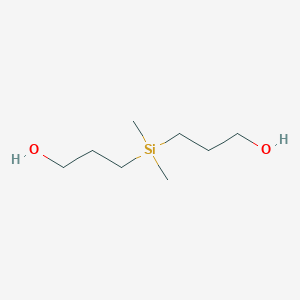
![(NZ)-N-[(2-chloro-5-methylpyridin-3-yl)methylidene]hydroxylamine](/img/structure/B11914709.png)
